

An In-depth Technical Guide to the Synthesis and Manufacturing of Desipramine-d4

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Compound of Interest

Compound Name: Desipramine-d4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of **Desipramine-d4**, a deuterated analog of the tricyclic antidepressant Desipramine. This isotopically labeled compound is crucial as an internal standard for quantitative bioanalytical assays, such as those employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), in pharmacokinetic and therapeutic drug monitoring studies.

Overview of Desipramine and its Deuterated Analog

Desipramine is a secondary amine tricyclic antidepressant that primarily functions as a potent and selective norepinephrine reuptake inhibitor.^[1] By blocking the norepinephrine transporter (NET), Desipramine increases the concentration of norepinephrine in the synaptic cleft, which is believed to be the primary mechanism of its antidepressant effect.^{[2][3][4][5]} It also has a lesser effect on serotonin reuptake.^{[2][3][4][5]}

Desipramine-d4 is a stable isotope-labeled version of Desipramine, where four hydrogen atoms on the aromatic rings of the dibenzo[b,f]azepine core have been replaced with deuterium atoms. This mass shift allows it to be distinguished from the unlabeled drug in mass spectrometry, making it an ideal internal standard for accurate quantification. The CAS number for **Desipramine-d4** hydrochloride is 61361-34-0.

Synthetic Pathway and Manufacturing Process

The synthesis of **Desipramine-d4** is a multi-step process that begins with the synthesis of the core molecule, iminodibenzyl, followed by the critical deuteration step to introduce the deuterium labels, and finally, the attachment of the methylaminopropyl side chain.

Synthesis of the Iminodibenzyl Core

The starting material for the synthesis is 10,11-dihydro-5H-dibenzo[b,f]azepine, commonly known as iminodibenzyl. A common industrial synthesis of iminodibenzyl involves the cyclization of 2,2'-diaminobibenzyl. This cyclization is typically achieved by heating 2,2'-diaminobibenzyl with a dehydrating agent such as polyphosphoric acid.

Deuteration of Iminodibenzyl

The key step in the synthesis of **Desipramine-d4** is the selective introduction of four deuterium atoms onto the aromatic rings of the iminodibenzyl core at positions 2, 4, 6, and 8. While a specific published protocol for this exact transformation is not readily available, a plausible method is through transition metal-catalyzed hydrogen-deuterium exchange. The nitrogen atom of the iminodibenzyl can act as a directing group, facilitating the exchange at the ortho and para positions of the benzene rings.

N-Alkylation to Yield Desipramine-d4

The final step is the N-alkylation of the deuterated iminodibenzyl intermediate with a protected 3-(methylamino)propyl side chain. A common method involves the deprotonation of the iminodibenzyl nitrogen with a strong base like sodium amide or sodium hydride, followed by reaction with a suitable alkylating agent.

Experimental Protocols

The following are detailed experimental protocols for the key stages of **Desipramine-d4** synthesis.

Proposed Protocol for the Synthesis of 2,4,6,8-tetradeuterio-10,11-dihydro-5H-dibenzo[b,f]azepine

(Iminodibenzyl-d4)

Disclaimer: The following protocol is a proposed method based on analogous transition metal-catalyzed hydrogen-deuterium exchange reactions and has not been directly extracted from a published synthesis of **Desipramine-d4**.

Materials:

- 10,11-dihydro-5H-dibenzo[b,f]azepine (Iminodibenzyl)
- Deuterium oxide (D₂O, 99.9 atom % D)
- Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) or a similar ruthenium catalyst
- Anhydrous N-Methyl-2-pyrrolidone (NMP)
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- In a flame-dried Schlenk flask under an inert atmosphere, dissolve 10,11-dihydro-5H-dibenzo[b,f]azepine (1 equivalent) in anhydrous NMP.
- Add RuCl₃·xH₂O (0.05 equivalents) to the solution.
- Add D₂O (20 equivalents) to the reaction mixture.
- Seal the flask and heat the mixture at 120-150°C for 24-48 hours.
- Monitor the reaction progress by taking small aliquots and analyzing by ¹H NMR to observe the disappearance of the aromatic proton signals at positions 2, 4, 6, and 8.
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain 2,4,6,8-tetradeuterio-10,11-dihydro-5H-dibenzo[b,f]azepine.

Protocol for the Synthesis of Desipramine-d4

This protocol is adapted from general procedures for the N-alkylation of iminodibenzyl found in the patent literature.

Materials:

- 2,4,6,8-tetradeuterio-10,11-dihydro-5H-dibenzo[b,f]azepine (Iminodibenzyl-d4)
- Sodium amide (NaNH_2) or Sodium hydride (NaH)
- Anhydrous toluene or xylene
- N-benzyl-N-methyl-3-chloropropylamine
- Palladium on carbon (Pd/C , 10%)
- Hydrogen gas (H_2)
- Methanol or Ethanol
- Hydrochloric acid (HCl) in ether or isopropanol

Procedure:

Step 1: N-Alkylation

- In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere, suspend sodium amide (1.1 equivalents) in anhydrous toluene.
- Add Iminodibenzyl-d4 (1 equivalent) to the suspension.
- Heat the mixture to reflux for 2-4 hours to form the sodium salt of iminodibenzyl-d4.

- Cool the mixture slightly and add a solution of N-benzyl-N-methyl-3-chloropropylamine (1.1 equivalents) in anhydrous toluene dropwise.
- Heat the reaction mixture to reflux for 16-24 hours.
- Cool the mixture to room temperature and quench the reaction by the slow addition of water.
- Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield crude N-benzyl-**Desipramine-d4**.

Step 2: Debenzylation

- Dissolve the crude N-benzyl-**Desipramine-d4** in methanol or ethanol.
- Add 10% Pd/C catalyst (approximately 5-10% by weight of the substrate).
- Subject the mixture to hydrogenation (H₂ gas, 50-60 psi) in a Parr apparatus at room temperature for 12-24 hours.
- Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
- Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to obtain crude **Desipramine-d4** free base.

Step 3: Salt Formation and Purification

- Dissolve the crude **Desipramine-d4** in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
- Slowly add a solution of HCl in ether or isopropanol until precipitation is complete.
- Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield **Desipramine-d4** hydrochloride.
- The final product can be further purified by recrystallization.

Quality Control and Data Presentation

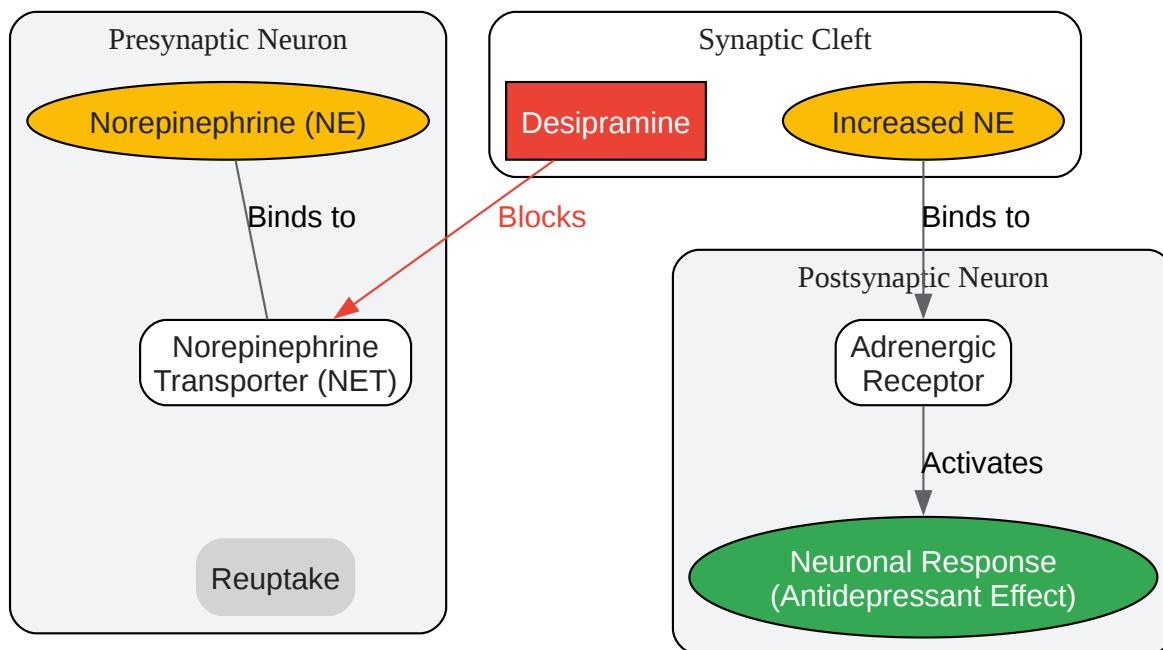
The identity and purity of the synthesized **Desipramine-d4** should be confirmed using various analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR is used to confirm the absence of protons at the 2, 4, 6, and 8 positions of the dibenzo[b,f]azepine ring, thus confirming deuteration. ^{13}C NMR and ^2H NMR can also be used for structural confirmation.
- Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of **Desipramine-d4**, which should be four mass units higher than that of unlabeled Desipramine.
- High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the final product.

Parameter	Typical Specification	Analytical Method
Chemical Purity	$\geq 98\%$	HPLC
Isotopic Purity	≥ 98 atom % D	Mass Spectrometry
Identity	Conforms to the structure	^1H NMR, ^{13}C NMR, MS

Visualizations

Synthetic Workflow



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